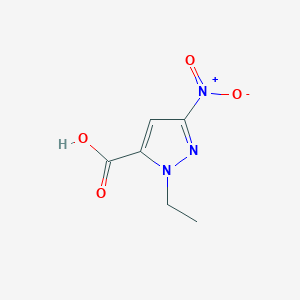

Acide 1-éthyl-3-nitro-1H-pyrazole-5-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid”, often involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The reaction conditions are usually mild, and the reactions offer broad substrate scope and excellent functional group tolerance .Molecular Structure Analysis

The molecular structure of “1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid” can be represented by the molecular formula C7H9N2O2 . The InChI Key of this compound is VFMGOJUUTAPPDA-UHFFFAOYSA-M .Chemical Reactions Analysis

Pyrazole compounds, including “1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in acceptorless dehydrogenative coupling reactions with 1,3-diols to provide pyrazoles and 2-pyrazolines . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates .Physical and Chemical Properties Analysis

“1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid” appears as white to cream or pale yellow crystals or powder . It has an assay (Aqueous acid-base Titration) of ≥96.0 to ≤104.0% . Its melting point ranges from 136.0 to 145.0°C .Applications De Recherche Scientifique

Cristallographie

Le composé peut être utilisé dans des études de cristallographie. Par exemple, un composé similaire, l'acide 1-méthyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylique, a été étudié pour sa structure cristalline .

Intermédiaires Synthétiques

Les composés contenant du pyrazole, y compris l'acide 1-éthyl-3-nitro-1H-pyrazole-5-carboxylique, ont démontré leur applicabilité et leur polyvalence en tant qu'intermédiaires synthétiques dans la préparation de produits chimiques pertinents dans divers domaines .

Applications Biologiques

Il a été constaté que les dérivés du pyrazole présentent un certain nombre de propriétés biologiques remarquables, notamment des activités antibactériennes, anti-inflammatoires, anticancéreuses, analgésiques, anticonvulsivantes, anthelminthiques et antioxydantes .

Science des Matériaux

Dans le domaine de la science des matériaux, les composés contenant du pyrazole peuvent être utilisés en raison de leurs propriétés uniques .

Applications Industrielles

Les dérivés du pyrazole sont également utilisés dans les domaines industriels, contribuant à la synthèse de divers produits chimiques d'importance industrielle .

Inhibiteur de la D-Amino-Acide Oxydase

Un composé similaire, l'acide 3-méthylpyrazole-5-carboxylique, est un inhibiteur puissant et sélectif de la D-amino-acide oxydase (DAO) qui protège les cellules DAO du stress oxydatif induit par la D-sérine .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Pyrazole derivatives, which include 1-ethyl-3-nitro-1h-pyrazole-5-carboxylic acid, have been extensively studied and are known to exhibit diverse biological activities . They have been found to act as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . The specific targets for these actions vary widely and are often dependent on the specific structure and functional groups present in the pyrazole derivative.

Mode of Action

The mode of action of pyrazole derivatives often involves interaction with biological targets, leading to changes in cellular processes . The nitro group in 1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid could potentially undergo reduction in the body, leading to the formation of reactive species that could interact with biological targets .

Biochemical Pathways

Given the diverse biological activities of pyrazole derivatives, it is likely that multiple pathways could be affected . These could potentially include pathways related to inflammation, cancer, diabetes, and microbial infections .

Pharmacokinetics

The presence of the carboxylic acid group could potentially influence its absorption and distribution, as this group can form hydrogen bonds with biological molecules and can ionize under physiological conditions .

Result of Action

Given the diverse biological activities of pyrazole derivatives, the effects could potentially include inhibition of microbial growth, reduction of inflammation, inhibition of cancer cell proliferation, and modulation of blood glucose levels .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially influence the stability and activity of the compound .

Propriétés

IUPAC Name |

2-ethyl-5-nitropyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-2-8-4(6(10)11)3-5(7-8)9(12)13/h3H,2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBVWZZYIPQLBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2576287.png)

![ethyl 2-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2576288.png)

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B2576292.png)

![Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate](/img/structure/B2576295.png)

![Methyl 3-iodo-2H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B2576296.png)

![Tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate](/img/structure/B2576297.png)

![Tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2576299.png)

![(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one](/img/structure/B2576300.png)

![2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2576306.png)

![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-4-carbox+](/img/structure/B2576308.png)